4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
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Description
4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
For instance, some triazole derivatives have been found to undergo alkylation at the N-1 and N-2 atoms of the triazole ring .
Biochemical Pathways
Triazole compounds are known to exhibit versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Pharmacokinetics
Triazole compounds are known for their excellent therapeutic index and are commonly used in medicinal chemistry .
Result of Action
Triazole compounds are known to show a wide range of biological activities, including antimicrobial, antioxidant, and antiviral potential .
Action Environment
It is known that the biological activity of triazole compounds can be influenced by the presence of different pharmacophores in their structure .
Biochemical Analysis
Biochemical Properties
4-benzyl-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby blocking substrate access and inhibiting enzyme activity . Additionally, it can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes while downregulating anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, as seen with kinases, or interfere with DNA replication and transcription processes . The compound’s ability to form stable complexes with these biomolecules is crucial for its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong inhibitory effects on target enzymes and cellular processes. Over extended periods, its stability may decrease, leading to degradation and reduced efficacy . Long-term studies have shown that while the compound remains effective in inhibiting enzyme activity and inducing apoptosis, its potency may diminish due to metabolic degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and induce desired cellular responses without significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and the generation of reactive oxygen species.
Properties
IUPAC Name |
4-benzyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-33-19-11-7-10-18(14-19)22(30)16-28-25(32)29-21-13-6-5-12-20(21)23(31)27(24(29)26-28)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPNKOTZZMIAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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